3-(tert-Butyldimethylsiloxy)propylzinc bromide
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Overview
Description
3-(tert-Butyldimethylsiloxy)propylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsiloxy)propylzinc bromide typically involves the reaction of 3-(tert-Butyldimethylsiloxy)propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsiloxy)propylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the organozinc moiety to other metals such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Transmetalation: Often requires catalysts such as palladium or nickel complexes and is conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
3-(tert-Butyldimethylsiloxy)propylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, crucial for constructing complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a precursor in the development of catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsiloxy)propylzinc bromide involves the transfer of the organozinc moiety to an electrophile, forming a new carbon-carbon bond. This process is facilitated by the presence of a suitable catalyst or under specific reaction conditions. The molecular targets and pathways involved depend on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide: Another organometallic compound used in similar types of reactions but with different reactivity and selectivity.
3-(tert-Butyldimethylsiloxy)propyl lithium: Known for its high reactivity, often used in more demanding synthetic applications.
Uniqueness
3-(tert-Butyldimethylsiloxy)propylzinc bromide is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. Its ability to undergo transmetalation reactions also sets it apart from other organometallic reagents, providing versatility in cross-coupling reactions.
Properties
IUPAC Name |
bromozinc(1+);tert-butyl-dimethyl-propoxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.BrH.Zn/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRRJHFFORSGD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrOSiZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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